molecular formula C17H15ClN6O3S B12012675 2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624724-38-5

2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B12012675
CAS No.: 624724-38-5
M. Wt: 418.9 g/mol
InChI Key: SCAIEJOTYAMZHM-VXLYETTFSA-N
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Description

2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-nitrobenzaldehyde moiety linked to a triazole ring through a hydrazone linkage. The presence of multiple functional groups in this molecule makes it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the following steps:

    Preparation of 2-Chloro-5-nitrobenzaldehyde: This can be synthesized by nitration of 2-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.

    Synthesis of 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: This intermediate is prepared by reacting 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization.

    Formation of the Hydrazone: The final step involves the condensation of 2-Chloro-5-nitrobenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of an acid catalyst, such as acetic acid, to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the triazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzaldehyde moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidizing the sulfanyl group.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride for reducing the nitro group.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by binding to their active sites. The nitro group could undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzaldehyde [3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
  • 2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-4-YL]hydrazone

Uniqueness

Compared to similar compounds, 2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The sulfanyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

624724-38-5

Molecular Formula

C17H15ClN6O3S

Molecular Weight

418.9 g/mol

IUPAC Name

4-[(2E)-2-[(2-chloro-5-nitrophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN6O3S/c1-2-27-14-6-3-11(4-7-14)16-20-21-17(28)23(16)22-19-10-12-9-13(24(25)26)5-8-15(12)18/h3-10,22H,2H2,1H3,(H,21,28)/b19-10+

InChI Key

SCAIEJOTYAMZHM-VXLYETTFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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